

Structural Elucidation & Comparative Profiling: 2-tert-Butylaniline Hydrochloride

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Compound of Interest

Compound Name: 2-tert-butylaniline Hydrochloride

CAS No.: 60190-54-7

Cat. No.: B1658239

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Executive Summary

2-tert-butylaniline hydrochloride (2-tBA·HCl) serves as a critical steric model in medicinal chemistry and ligand synthesis. Unlike its para-substituted isomer or its free base form, the ortho-tert-butyl group creates a "locked" steric environment that significantly influences proton relaxation times and chemical shifts.

This guide provides a definitive ¹H NMR structural analysis of 2-tBA·HCl. We compare it against two primary alternatives—its regioisomer (4-tert-butylaniline·HCl) and its free base (2-tert-butylaniline)—to isolate the effects of steric compression and protonation.

Key Technical Specifications

Feature	2-tert-Butylaniline[1][2][3] [4][5][6]·HCl (Target)	4-tert-Butylaniline·HCl (Alternative)
Steric Profile	High (Ortho-blocking)	Low (Remote substitution)
Symmetry	Asymmetric ()	Symmetric (effective)
Key Application	Steric hindrance modeling, chiral auxiliary synthesis	General bulky amine synthesis

The Self-Validating Experimental Protocol

To ensure reproducibility and eliminate "ghost" peaks common in amine salt analysis, follow this specific workflow.

Material Preparation[5][7][8][9][10][11][12][13]

- Solvent Selection: DMSO-

(99.9% D) is mandatory.

- Why? Chloroform (

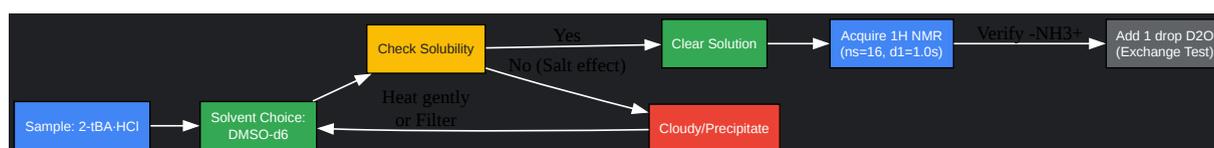
) often fails to fully dissolve the hydrochloride salt and promotes rapid exchange of the ammonium protons, causing the critical

signal to broaden into the baseline or disappear. DMSO stabilizes the ammonium ion via hydrogen bonding.

- Internal Standard: TMS (0.00 ppm).[7][8]
- Concentration: 10–15 mg per 0.6 mL solvent.

Workflow Visualization

The following diagram outlines the decision logic for sample preparation and artifact identification.



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Figure 1: Decision tree for NMR sample preparation of aniline salts, prioritizing solvent compatibility.

Detailed Spectral Analysis: 2-tert-Butylaniline[2] [3]·HCl

Conditions: 400 MHz, DMSO-

, 298 K.

A. The Ammonium Region (9.5 – 10.5 ppm)

Unlike the free base, the hydrochloride salt exhibits a distinct, broad signal downfield.

- Shift:
~9.8 – 10.2 ppm (Broad Singlet, 3H).
- Mechanism: The nitrogen lone pair is dative-bonded to a proton (). The positive charge deshields the protons significantly.
- Validation: Addition of
will cause this peak to disappear (D-exchange).

B. The Aromatic Region (7.1 – 7.6 ppm)

The ortho-substitution breaks the symmetry of the benzene ring, creating an ABCD spin system (4 distinct aromatic environments).

- H-3 (Ortho to t-Butyl): Doublet (or dd).[5] Sterically compressed by the t-butyl group.
- H-6 (Ortho to Ammonium): Doublet. Deshielded by the inductive effect of the
group.
- H-4 / H-5 (Meta/Para): Multiplets/Triplets.
- Integration: 4 Protons total.

C. The Aliphatic Region (1.3 – 1.5 ppm)[5]

- Shift:

1.42 ppm (Singlet, 9H).

- Characteristics: An intense, sharp singlet. The rotation of the tert-butyl group is rapid on the NMR timescale, averaging the environment of the 9 methyl protons.

Comparative Analysis Guide

This section objectively compares the target compound against its two most relevant alternatives to assist in structural confirmation.

Comparison 1: Regioisomer Differentiation (Ortho vs. Para)

Alternative: 4-tert-Butylaniline Hydrochloride. Use Case: Distinguishing between steric isomers during synthesis.

Feature	2-tert-Butyl (Ortho)	4-tert-Butyl (Para)	Diagnostic Logic
Symmetry	Asymmetric (ABCD)	Symmetric (AA'BB')	Crucial: Look for the "Roof Effect" or symmetric doublets in the Para isomer.
Aromatic Pattern	Complex Multiplet (4 distinct peaks)	Two distinct doublets (2H each)	The Para isomer has a plane of symmetry; Ortho does not.
Shift	~9.8 - 10.2 ppm	~10.85 ppm	Steric bulk at the ortho position can slightly shield the ammonium protons relative to the para isomer.
t-Butyl Shift	~1.42 ppm	~1.39 ppm	Minimal difference, but Ortho is often slightly downfield due to ring current compression.

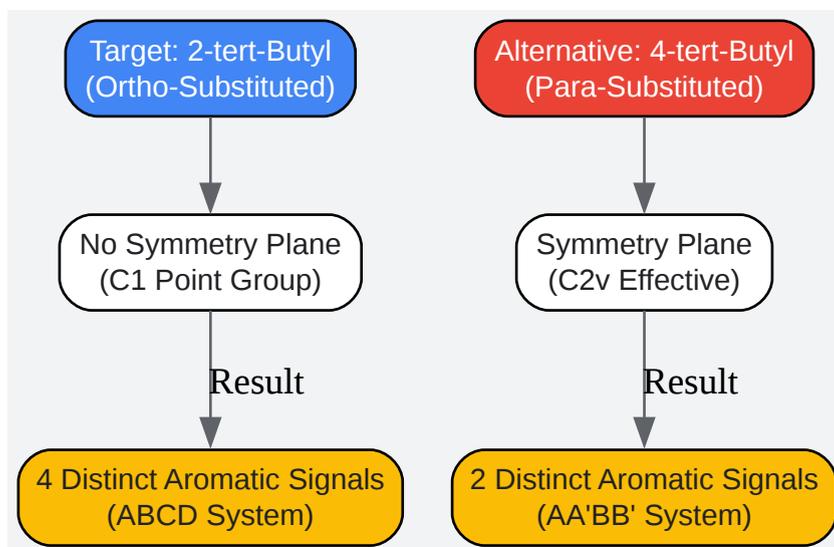
Comparison 2: Salt vs. Free Base

Alternative: 2-tert-Butylaniline (Free Base). Use Case: Monitoring reaction completion (Acidification).

Feature	HCl Salt (Protonated)	Free Base (Neutral)	Mechanism
Nitrogen Protons	9.5–10.5 (3H,)	3.5–4.5 (2H,)	Protonation removes electron density, causing massive downfield shift.
Aromatic Shift	Downfield (7.1–7.6)	Upfield (6.5–7.2)	The group is electron-donating (shielding). The is electron-withdrawing (deshielding).
Solubility	High in DMSO / Low in	High in / High in DMSO	Ionic lattice vs. Lipophilic organic.

Structural Logic Visualization

The following diagram illustrates the coupling logic that distinguishes the target (Ortho) from the alternative (Para).



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Figure 2: Symmetry analysis distinguishing the target 2-isomer from the 4-isomer alternative.

References

- SDBS Web: Spectral Database for Organic Compounds. SDBS No. 3082 (2-tert-Butylaniline). National Institute of Advanced Industrial Science and Technology (AIST). [\[Link\]](#)
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